

# Spectroscopic Profile of $\alpha,\alpha'$ -Dibromo-p-xylene (CAS 623-24-5): A Technical Guide

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Compound of Interest		
Compound Name:	Dibromo p-xylene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound  $\alpha,\alpha'$ -Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented herein is intended to support research and development activities by providing comprehensive data and methodologies related to its structural characterization.

## **Compound Information**

Chemical Name: α,α'-Dibromo-p-xylene

Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]

CAS Number: 623-24-5[1][2]

Molecular Formula: C<sub>8</sub>H<sub>8</sub>Br<sub>2</sub>[2][3]

Molecular Weight: 263.96 g/mol [3][4]

Chemical Structure:

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for  $\alpha,\alpha'$ -Dibromo-p-xylene.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37	Singlet	4H	Aromatic protons (Ar- H)
4.48	Singlet	4H	Methylene protons (- CH <sub>2</sub> Br)

#### <sup>13</sup>C NMR Data[5]

Chemical Shift (δ) ppm	Assignment
138.1	Aromatic carbons (C-1, C-4)
129.6	Aromatic carbons (C-2, C-3, C-5, C-6)
33.0	Methylene carbons (-CH <sub>2</sub> Br)

Infrared (IR) Spectroscopy[5]

Wavenumber (cm <sup>-1</sup> )	Description
2346	Strong
1456	Weak
1433	Weak
1221	Strong
1211	Strong
1187	Strong
766	Strong
738	Strong



#### Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).[6] The key fragments are listed below.

m/z	Relative Intensity	Possible Fragment
184	High	[M - Br]+
104	High	[M - 2Br]+ or [C <sub>8</sub> H <sub>8</sub> ]+
264	Moderate	[M] <sup>+</sup> (Molecular Ion)

## **Experimental Protocols NMR Spectroscopy**

Instrumentation: The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a standard NMR spectrometer.

Sample Preparation: A sample of  $\alpha$ , $\alpha$ '-Dibromo-p-xylene was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

#### Data Acquisition:

- ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

### **FT-IR Spectroscopy**

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum.

Sample Preparation (KBr Pellet Method):



- Approximately 1-2 mg of finely ground α,α'-Dibromo-p-xylene was mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was thoroughly ground to a fine, homogeneous powder.
- A portion of the mixture was transferred to a pellet-pressing die.
- The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.[7][8][9]

#### Data Acquisition:

- A background spectrum of a pure KBr pellet was recorded.
- The sample pellet was placed in the spectrometer's sample holder.
- The infrared spectrum was recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### **Mass Spectrometry**

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was utilized.

Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or as a solid probe.

Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

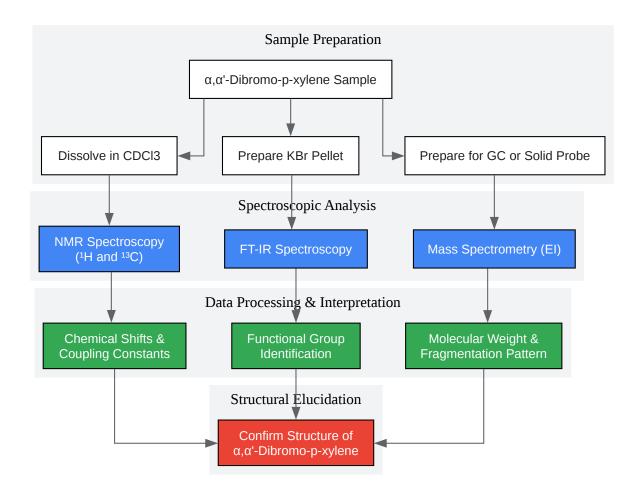
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An ion detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

## **Logical Workflow for Spectroscopic Analysis**



The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like  $\alpha,\alpha'$ -Dibromo-p-xylene.



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